molecular formula C6H7F3N2S B11803621 N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine

N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine

Cat. No.: B11803621
M. Wt: 196.20 g/mol
InChI Key: XUXOFTPBIITWRB-UHFFFAOYSA-N
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Description

N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group at the second position of the thiazole ring, which significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine typically involves the reaction of 2-(trifluoromethyl)thiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiazolidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(thiazol-4-yl)methanamine
  • N-methyl-N-(2-(trifluoromethyl)phenyl)thiazol-4-yl)methylamine

Uniqueness

N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This group also imparts distinct physicochemical properties, making the compound more versatile for various applications.

Properties

Molecular Formula

C6H7F3N2S

Molecular Weight

196.20 g/mol

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanamine

InChI

InChI=1S/C6H7F3N2S/c1-10-2-4-3-12-5(11-4)6(7,8)9/h3,10H,2H2,1H3

InChI Key

XUXOFTPBIITWRB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CSC(=N1)C(F)(F)F

Origin of Product

United States

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